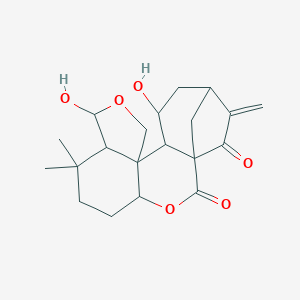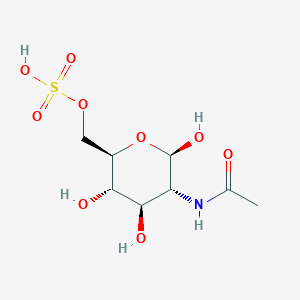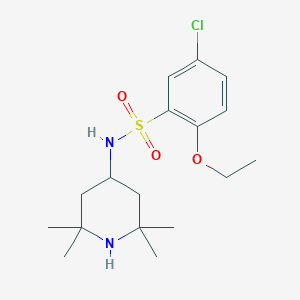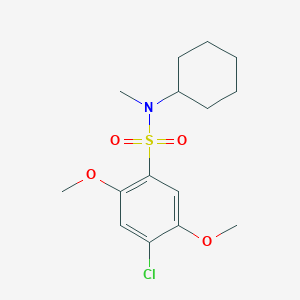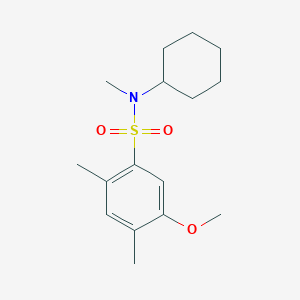
Propylamine, N,N-dimethyl-3-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylamine, N,N-dimethyl-3-phenyl-, hydrochloride is a chemical compound that is widely used in scientific research. It is an organic compound with the molecular formula C11H17N.HCl. This compound is also known as N,N-dimethyl-3-phenylpropylamine hydrochloride, or simply as D2PA hydrochloride.
Mechanism of Action
The exact mechanism of action of propylamine, N,N-dimethyl-3-phenyl-, hydrochloride is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This results in increased dopamine activity, which can have a number of effects on the brain and body.
Biochemical and Physiological Effects:
Propylamine, N,N-dimethyl-3-phenyl-, hydrochloride has a number of biochemical and physiological effects. It has been found to increase the release of dopamine and other neurotransmitters in the brain, which can lead to increased mood, motivation, and pleasure. It has also been found to have anticonvulsant and antipsychotic effects, which may be due to its ability to modulate neurotransmitter activity in the brain.
Advantages and Limitations for Lab Experiments
Propylamine, N,N-dimethyl-3-phenyl-, hydrochloride has a number of advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. It is also readily available from chemical suppliers. However, one limitation of this compound is that it can be difficult to work with due to its high melting point and low solubility in some solvents.
Future Directions
There are a number of future directions for research on propylamine, N,N-dimethyl-3-phenyl-, hydrochloride. One area of interest is its potential use as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the dopamine system in the brain. Further research is needed to fully understand the effects of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of propylamine, N,N-dimethyl-3-phenyl-, hydrochloride involves the reaction of N,N-dimethyl-3-phenylpropylamine with hydrochloric acid. This reaction produces the hydrochloride salt of the compound, which is a white crystalline powder that is soluble in water.
Scientific Research Applications
Propylamine, N,N-dimethyl-3-phenyl-, hydrochloride has a number of scientific research applications. It is commonly used as a reagent in organic synthesis, and it is also used as a starting material for the synthesis of other compounds. In addition, it has been found to have a number of biological activities, including anticonvulsant, antidepressant, and antipsychotic effects.
properties
CAS RN |
10344-82-8 |
|---|---|
Product Name |
Propylamine, N,N-dimethyl-3-phenyl-, hydrochloride |
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
dimethyl(3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C11H17N.ClH/c1-12(2)10-6-9-11-7-4-3-5-8-11;/h3-5,7-8H,6,9-10H2,1-2H3;1H |
InChI Key |
VEZGIHXTYFPGNA-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCCC1=CC=CC=C1.[Cl-] |
Canonical SMILES |
C[NH+](C)CCCC1=CC=CC=C1.[Cl-] |
synonyms |
dimethyl-(3-phenylpropyl)azanium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




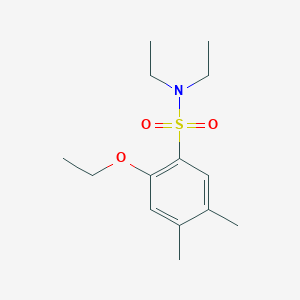
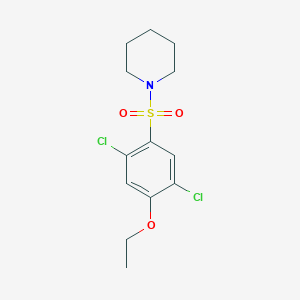

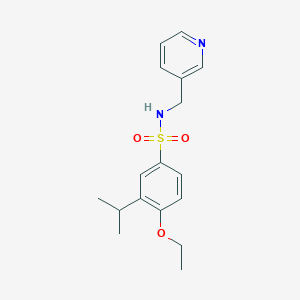

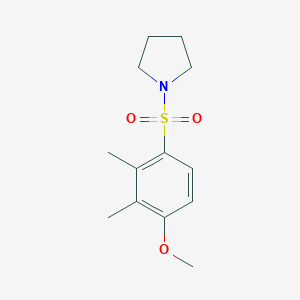
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
